molecular formula C7H3BrO3S B12311297 7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one

7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one

Cat. No.: B12311297
M. Wt: 247.07 g/mol
InChI Key: UXXDKYUHVKOEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one: is a chemical compound with the molecular formula C7H3BrO3S and a molecular weight of 247.07 g/mol . It is characterized by the presence of a bromine atom, a hydroxyl group, and a benzoxathiol ring structure. This compound is primarily used for research purposes and has various applications in scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one typically involves multi-step reactions. One common method includes the use of sodium chlorate (NaClO3) and sulfuric acid (H2SO4) in the presence of vanadium pentoxide (V2O5) . The reaction conditions often involve refluxing the mixture for a specified duration, followed by the addition of hydrochloric acid (HCl) and acetic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 7-Bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions .

Biology: In biological research, this compound is studied for its potential biological activities. It is used in assays to investigate its effects on various biological pathways and targets .

Medicine: It may serve as a lead compound for designing new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for creating novel materials with specific properties .

Mechanism of Action

The exact mechanism of action of 7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxyl group and bromine atom may play crucial roles in its binding affinity and reactivity with target molecules . Further research is needed to elucidate the detailed mechanism of action and identify the specific molecular targets involved .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one is unique due to the presence of both a bromine atom and a hydroxyl group on the benzoxathiol ring. This combination imparts specific reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

7-bromo-5-hydroxy-1,3-benzoxathiol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrO3S/c8-4-1-3(9)2-5-6(4)11-7(10)12-5/h1-2,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXDKYUHVKOEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=O)O2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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